Product packaging for 2-Oxaspiro[5.5]undecane-5-carboxylic acid(Cat. No.:CAS No. 1483396-56-0)

2-Oxaspiro[5.5]undecane-5-carboxylic acid

Cat. No.: B2413251
CAS No.: 1483396-56-0
M. Wt: 198.262
InChI Key: LRAWSGKSYHZRJU-UHFFFAOYSA-N
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Description

2-Oxaspiro[5.5]undecane-5-carboxylic acid is a chemical compound with the molecular formula C11H18O3 and a monoisotopic mass of 198.1256 Da . Its structure is defined by a spirocyclic core that connects a cyclohexane ring with a tetrahydropyran ring, functionalized with a carboxylic acid group . This unique architecture makes it a valuable intermediate in organic synthesis and materials science research. While specific biological data is limited, the structural motif of the 2-oxaspiro[5.5]undecane system is recognized for its utility in fragrance applications. Patents indicate that derivatives of this scaffold are developed to impart or enhance olfactory profiles in compositions, suggesting its potential in the research and development of new aroma chemicals . The carboxylic acid functional group provides a reactive handle for further synthetic modification. Researchers can leverage this for derivatization, including amide coupling to create novel polymers or esters, or for the construction of more complex, functionally diverse molecular libraries. This compound is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O3 B2413251 2-Oxaspiro[5.5]undecane-5-carboxylic acid CAS No. 1483396-56-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxaspiro[5.5]undecane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c12-10(13)9-4-7-14-8-11(9)5-2-1-3-6-11/h9H,1-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAWSGKSYHZRJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)COCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of 2 Oxaspiro 5.5 Undecane 5 Carboxylic Acid Within Spirocyclic Chemistry Research

Significance of Spirocyclic Systems in Contemporary Organic Chemistry and Chemical Biology Research

Spirocyclic systems are of paramount importance in modern organic chemistry and chemical biology due to their distinct structural attributes. Unlike flat, aromatic systems, spirocycles possess an inherent three-dimensionality, which allows for a more precise spatial arrangement of functional groups. dergipark.org.tr This rigid, well-defined architecture is highly advantageous in the design of molecules intended to interact with complex biological targets such as proteins and enzymes. researchgate.net The spiro atom, a quaternary carbon, imparts conformational rigidity to the molecular framework, which can lead to enhanced binding affinity and selectivity for biological receptors. researchgate.net

These structural features have led to the widespread presence of spirocyclic motifs in a diverse array of natural products, many of which exhibit potent biological activities. mdpi.com Consequently, spirocyclic scaffolds are considered "privileged structures" in medicinal chemistry, frequently incorporated into drug discovery programs to improve pharmacological properties. nih.gov The introduction of a spirocyclic core can positively modulate a molecule's physicochemical properties, such as increasing its fraction of sp³-hybridized carbons (Fsp³), which has been correlated with higher success rates in clinical trials. uni.lu Beyond pharmaceuticals, the unique geometry of spiro compounds makes them valuable in materials science for applications in organic electronics and sensor technology. rsc.org

Research Trajectories of Oxaspirocyclic Scaffolds in Synthetic Design

Oxaspirocyclic scaffolds, which incorporate an oxygen atom into one of the spiro rings, represent a significant trajectory in synthetic design. The inclusion of a heteroatom like oxygen can profoundly influence the molecule's properties. A key advantage of oxaspirocycles is their potential for improved aqueous solubility and reduced lipophilicity compared to their carbocyclic analogs, which are highly desirable attributes for drug candidates. osi.lv

Synthetic research has focused on developing efficient methods for constructing these frameworks. Methodologies such as iodocyclization, ring-closing metathesis, and various transition-metal-catalyzed cyclizations have been explored to access diverse oxaspirocyclic structures. mdpi.comosi.lv The development of chiral oxaspirocyclic ligands has also been a notable area of research, with applications in asymmetric catalysis. researchgate.net The trajectory of research in this area is toward creating more complex and functionally diverse oxaspirocycles that can serve as versatile building blocks for the synthesis of novel bioactive compounds and functional materials.

Historical Development of Research on Spiro[5.5]undecane Frameworks

The spiro[5.5]undecane framework, consisting of two fused six-membered rings, has been a subject of chemical investigation for decades. Early research, dating back to the mid-20th century, often focused on the fundamental synthesis and conformational analysis of these bicyclic systems. pharmaffiliates.com These foundational studies established methods for constructing the spirocyclic core and understanding its stereochemical properties.

Over time, research has evolved from the synthesis of the parent hydrocarbon to the preparation of functionalized derivatives with specific applications. The spiro[5.5]undecane skeleton is found in various natural products, including some halogenated marine sesquiterpenes, which spurred interest in its total synthesis. In medicinal chemistry, derivatives such as 1,9-diazaspiro[5.5]undecanes have been investigated for a range of therapeutic applications, including the treatment of pain, obesity, and psychotic disorders. More recently, research has demonstrated the utility of functionalized spiro[5.5]undecane-triones as potential HIV-1 inhibitors and anticancer agents, highlighting the framework's continued relevance as a scaffold for bioactive compound development. dergipark.org.trrsc.org The development of efficient synthetic methods, including microwave-assisted reactions, has further expanded the accessibility and diversity of compounds based on this framework. dergipark.org.tr

Current Research Gaps and Future Prospects in the Study of 2-Oxaspiro[5.5]undecane-5-carboxylic acid

A review of the current scientific literature indicates a significant research gap concerning the specific compound this compound. While extensive research exists on the broader classes of oxaspirocycles and spiro[5.5]undecane derivatives, this particular molecule appears to be largely unexplored, with no dedicated studies on its synthesis, properties, or applications publicly available. Basic compound information is limited to database entries. uni.lu

This lack of specific research presents a clear opportunity for future investigation. The future prospects for this compound are promising, primarily as a novel building block in medicinal chemistry and materials science.

Future Prospects:

Medicinal Chemistry: The compound combines the benefits of an oxaspirocyclic core (potential for improved solubility and metabolic stability) with a carboxylic acid functional group. This carboxylic acid provides a versatile handle for chemical modification, allowing for the synthesis of a library of derivatives, such as amides and esters, for screening against various biological targets. Its rigid three-dimensional structure could be exploited to design potent and selective inhibitors for enzymes or receptor antagonists.

Asymmetric Synthesis: The development of enantioselective synthetic routes to this compound would be a valuable contribution, enabling the study of the biological activities of its individual stereoisomers.

Polymer and Materials Science: As a bifunctional monomer, the spirocyclic core could impart rigidity and unique thermal properties to polymers, while the carboxylic acid allows for incorporation into polyester (B1180765) or polyamide chains.

In essence, this compound represents an untapped area of spirocyclic chemistry. Future research focused on developing efficient synthetic pathways and exploring its utility as a scaffold will be crucial in unlocking its potential scientific value.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₈O₃
Molecular Weight 198.26 g/mol
SMILES C1CCC2(CC1)COCCC2C(=O)O
InChI InChI=1S/C11H18O3/c12-10(13)9-4-7-14-8-11(9)5-2-1-3-6-11/h9H,1-8H2,(H,12,13)
InChIKey LRAWSGKSYHZRJU-UHFFFAOYSA-N
Predicted XlogP 2.0
Data sourced from PubChem. uni.lu

Synthetic Methodologies for 2 Oxaspiro 5.5 Undecane 5 Carboxylic Acid and Analogues

Retrosynthetic Analysis of the 2-Oxaspiro[5.5]undecane-5-carboxylic acid Scaffold

A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various forward synthetic strategies. The primary disconnections involve the ether linkage and the carbon-carbon bonds forming the spirocyclic system.

One plausible retrosynthetic approach involves disconnecting the ether bond, leading to a dihydroxy ketone precursor. This intermediate could be formed from a spirocyclic ketone, which in turn could be synthesized via a Robinson annulation. The carboxylic acid group could be introduced at a later stage through functional group interconversion.

Alternatively, the spirocycle could be disconnected at the spiro-carbon, suggesting a strategy involving the coupling of two separate cyclic fragments. A third approach could involve the formation of the tetrahydropyran (B127337) ring onto a pre-existing cyclohexane (B81311) derivative. This could be achieved through methods such as iodocyclization of an unsaturated carboxylic acid.

Advanced Strategies for Spirocyclic Carboxylic Acid Construction

Several advanced synthetic strategies can be employed for the construction of the this compound scaffold. These methods often involve the formation of a key intermediate, such as a spiroketone or a spirocyclic lactam, which is then further functionalized.

Iodocyclization Protocols for Oxaspirocycle Formation

Iodocyclization is a powerful method for the formation of oxygen-containing heterocycles. wikipedia.org This strategy involves the reaction of an unsaturated alcohol or carboxylic acid with an iodine source. In the context of this compound synthesis, a suitable precursor would be a cyclohexylidene-pentenoic acid derivative. Treatment of this substrate with an iodine source, such as iodine monofluoride (IF) or N-iodosuccinimide (NIS), would lead to the formation of an iodinated oxaspirocycle. Subsequent dehalogenation would yield the desired 2-oxaspiro[5.5]undecane ring system. The carboxylic acid functionality would already be in place using this approach.

A general approach to a new generation of spirocyclic molecules, oxa-spirocycles, was developed with the key synthetic step being iodocyclization. wikipedia.org Over 150 oxa-spirocyclic compounds were prepared using this method. wikipedia.org

Application of Robinson Annulation in Spiroketone Precursor Synthesis

The Robinson annulation is a classic ring-forming reaction that combines a Michael addition with an aldol (B89426) condensation to create a six-membered ring. wikipedia.orgabo.fi This method is particularly useful for the synthesis of spiroketones, which can serve as key precursors to 2-oxaspiro[5.5]undecane derivatives. abo.finih.gov

The synthesis of a spiro[5.5]undecane-dione, a potential precursor, can be achieved through the Robinson annulation of 2-hydroxymethylene-cyclohexanone with methyl vinyl ketone. nih.gov This spiro-diketone can then be selectively reduced and further manipulated to introduce the ether linkage and the carboxylic acid group. For instance, a Baeyer-Villiger oxidation of a corresponding spiroketone could introduce the oxygen atom into the ring, forming a lactone, which can then be hydrolyzed to the carboxylic acid.

The Robinson annulation is a key method for forming fused ring systems and has been applied to the synthesis of many natural products, including steroids. wikipedia.org

Reactant 1Reactant 2ProductReference
Cyclohexanone (B45756)Methyl vinyl ketoneSpiro[5.5]undecenone wikipedia.orgabo.fi
2-HydroxymethylenecyclohexanoneMethyl vinyl ketoneSpiro[5.5]undecane-dione precursor nih.gov

Curtius Rearrangement as a Key Step in Spirocyclic Lactam Synthesis from Beta-Keto Carboxylic Acids

The Curtius rearrangement provides a versatile route to amines and their derivatives from carboxylic acids via an isocyanate intermediate. chemistrysteps.com This reaction can be applied to the synthesis of spirocyclic lactams, which can be subsequently converted to the desired carboxylic acid. nih.govresearchgate.net

A facile synthesis of spirocyclic lactams starting from β-keto carboxylic acids has been reported. nih.govresearchgate.net This one-pot cascade reaction involves a Curtius rearrangement and an intramolecular nucleophilic addition of the enol carbon to the isocyanate intermediate. nih.govresearchgate.net The resulting spirocyclic lactam can then be hydrolyzed to an amino acid, which can be converted to the corresponding carboxylic acid via diazotization followed by hydrolysis.

Starting MaterialKey ReactionIntermediateFinal Product TypeReference
β-Keto carboxylic acidCurtius RearrangementIsocyanateSpirocyclic lactam nih.govresearchgate.net

Synthetic Routes Originating from Cyclic Carboxylic Acid Building Blocks

The synthesis of this compound can also be envisioned to start from a pre-existing cyclic carboxylic acid, such as a substituted cyclohexanecarboxylic acid. A potential strategy involves the alkylation of a cyclohexanone derivative with a protected bromobutyrate ester. The resulting keto-ester can then undergo reduction of the ketone and subsequent acid-catalyzed cyclization to form the tetrahydropyran ring. Finally, deprotection of the ester would yield the target carboxylic acid.

This approach allows for the introduction of the carboxylic acid moiety early in the synthetic sequence and relies on well-established transformations.

Functional Group Interconversions for Carboxylic Acid Introduction on Spirocyclic Scaffolds

In many synthetic routes, the carboxylic acid functionality is introduced at a late stage through functional group interconversions. nih.gov If a synthetic route provides a 2-oxaspiro[5.5]undecane derivative with a different functional group at the 5-position, such as a hydroxyl or an alkyl group, this group can be converted to a carboxylic acid.

For example, a primary alcohol at the 5-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3/H2SO4). nih.gov An alkyl group can be functionalized through radical halogenation followed by displacement with cyanide and subsequent hydrolysis of the nitrile to the carboxylic acid.

Precursor Functional GroupReagentsResulting Functional GroupReference
Primary AlcoholKMnO4 or Jones ReagentCarboxylic Acid nih.gov
Alkyl HalideNaCN then H3O+Carboxylic Acid nih.gov

Chemical Reactivity and Mechanistic Transformations of 2 Oxaspiro 5.5 Undecane 5 Carboxylic Acid

Reactivity Profiles of the Carboxylic Acid Moiety

The carboxylic acid group is the primary site of reactivity in 2-Oxaspiro[5.5]undecane-5-carboxylic acid, enabling a variety of derivatizations.

Esterification Reactions and Ester Derivative Synthesis

This compound is expected to undergo esterification with alcohols under acidic conditions, a classic transformation known as the Fischer-Speier esterification. masterorganicchemistry.comchemguide.co.uk This reversible reaction is typically catalyzed by a strong acid, such as sulfuric acid or tosic acid, and is driven to completion by using an excess of the alcohol or by the removal of water. masterorganicchemistry.comchemguide.co.uk

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. masterorganicchemistry.com Given the steric environment of the carboxylic acid in the spirocyclic system, the reaction rates may be influenced by the bulkiness of the alcohol used.

Interactive Table: Representative Fischer Esterification of this compound.

Alcohol Catalyst Expected Product
Methanol H₂SO₄ Methyl 2-oxaspiro[5.5]undecane-5-carboxylate
Ethanol TsOH Ethyl 2-oxaspiro[5.5]undecane-5-carboxylate

Amide Formation and Peptide Coupling Methodologies

The carboxylic acid functionality of this compound can be converted to amides through reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common methods for amide bond formation involve the use of coupling reagents. nih.govrsc.org

Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acid chloride or anhydride, which then readily reacts with an amine to form the amide. khanacademy.orgyoutube.com The choice of coupling reagent and reaction conditions can be tailored to the specific amine being used and to minimize any potential side reactions. nih.gov

Generation of Acid Halides and Anhydrides

For the synthesis of more reactive derivatives, this compound can be converted into its corresponding acid halide or anhydride. Acid chlorides, for instance, are commonly prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding a highly reactive acyl chloride.

Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, often with the aid of a strong dehydrating agent. The formation of mixed anhydrides is also possible by reacting the carboxylate salt with an acyl halide. These activated derivatives serve as versatile intermediates for the synthesis of esters and amides under milder conditions than direct methods.

Decarboxylative Transformations

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential transformation for this compound, though it typically requires specific structural features or harsh conditions. wikipedia.orgmasterorganicchemistry.com Simple aliphatic carboxylic acids are generally resistant to decarboxylation. libretexts.org However, if a functional group that can stabilize a negative charge is present at the β-position to the carboxyl group, decarboxylation can occur upon heating. masterorganicchemistry.com In the case of this compound, the absence of such a stabilizing group suggests that forcing conditions, such as high temperatures or radical-based methods like the Barton decarboxylation, would be necessary to induce this transformation. wikipedia.org

Transformational Chemistry Involving the Oxaspirocyclic Ether Linkage

The tetrahydropyran (B127337) ring of the 2-oxaspiro[5.5]undecane system is generally stable under neutral and basic conditions. However, under strong acidic conditions, the ether oxygen can be protonated, making it susceptible to nucleophilic attack and ring-opening. The specific outcome of such a reaction would depend on the nature of the nucleophile and the reaction conditions. For instance, treatment with a strong acid in the presence of a nucleophile could potentially lead to the cleavage of the C-O bond and the formation of a functionalized cyclohexane (B81311) derivative.

Nucleophilic and Electrophilic Reactions on the Carbocyclic Ring System

The carbocyclic (cyclohexane) ring of this compound is a saturated aliphatic system and, as such, is generally unreactive towards both nucleophiles and electrophiles under standard conditions. Functionalization of the cyclohexane ring would likely require radical-based reactions, such as free-radical halogenation, which proceed via the abstraction of a hydrogen atom followed by reaction with a halogen. The regioselectivity of such reactions would be influenced by the relative stability of the resulting carbon radicals.

In-depth Analysis of this compound Reveals Research Gaps in Chemical Reactivity

Initial investigations into the chemical reactivity and mechanistic transformations of the specific compound, this compound, have revealed a significant lack of detailed, publicly available scientific literature. While the spirocyclic scaffold is a common motif in organic chemistry, comprehensive studies focusing on the oxidation, reduction, and stereochemical aspects of this particular molecule are not readily found in existing chemical databases and research publications.

The inquiry, aimed at elucidating the specific chemical behaviors of this compound, sought to detail its oxidation and reduction pathways and to explore the stereochemical nuances of its transformations. However, a thorough search of scientific literature and chemical databases did not yield specific experimental or theoretical data required to populate the requested sections on its chemical reactivity.

This knowledge gap highlights an area ripe for future research. The unique three-dimensional structure of spiro compounds often leads to interesting and stereochemically complex reactivity. Understanding the oxidation and reduction pathways of the this compound scaffold could provide valuable insights for synthetic chemists. Furthermore, a detailed study of the stereochemical aspects of its transformations would be crucial for its potential application in fields where specific stereoisomers are required, such as in medicinal chemistry and materials science.

Given the absence of specific data for this compound, any discussion on its chemical reactivity would be speculative and fall outside the requested scope of a scientifically accurate and focused article. Further empirical research is necessary to characterize the oxidation and reduction pathways and to understand the stereochemical outcomes of reactions involving this compound.

Spectroscopic Characterization Methodologies for 2 Oxaspiro 5.5 Undecane 5 Carboxylic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the ¹H NMR spectrum of 2-Oxaspiro[5.5]undecane-5-carboxylic acid, the chemical shifts of the protons are influenced by their local electronic environment. The proton of the carboxylic acid (-COOH) is expected to appear significantly downfield, typically in the range of 10-12 ppm, due to the strong deshielding effect of the carbonyl group and hydrogen bonding. The protons on the carbon adjacent to the carboxylic acid group (α-proton) would likely resonate around 2.2-2.6 ppm. The protons on the tetrahydropyran (B127337) ring, particularly those adjacent to the ether oxygen (C-O-CH ₂), are expected in the 3.4-4.0 ppm region. The remaining methylene protons of the cyclohexane (B81311) and tetrahydropyran rings would appear in the upfield region, generally between 1.2 and 2.0 ppm.

Spin-spin coupling between adjacent non-equivalent protons provides valuable information about the connectivity of the carbon skeleton. The coupling constants (J-values) are dependent on the dihedral angle between the coupled protons. For the cyclohexane and tetrahydropyran rings, which likely adopt chair conformations, axial-axial couplings are typically larger (8-13 Hz) than axial-equatorial and equatorial-equatorial couplings (2-5 Hz). These coupling patterns are crucial for determining the relative stereochemistry of the substituents on the rings.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (J) in Hz
-COOH10.0 - 12.0broad singlet-
H on C52.2 - 2.6multiplet-
H on C1 & C3 (axial)3.4 - 3.8multiplet-
H on C1 & C3 (equatorial)3.6 - 4.0multiplet-
Other CH₂ (cyclohexane)1.2 - 1.9multiplet-
Other CH₂ (tetrahydropyran)1.4 - 2.0multiplet-

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the range of 170-185 ppm. The spiro carbon, being a quaternary carbon bonded to two oxygen atoms in effect, would be found in the range of 70-90 ppm. The carbons of the tetrahydropyran ring bonded to the ether oxygen (C-O) are also deshielded and would appear around 60-70 ppm. The carbon bearing the carboxylic acid group (C5) is expected to resonate at approximately 40-50 ppm. The remaining methylene carbons of the cyclohexane and tetrahydropyran rings will appear in the upfield region of the spectrum, typically between 20 and 40 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Carboxylic Acid)170 - 185
Spiro Carbon (C6)70 - 90
C1 & C360 - 70
C540 - 50
Other CH₂ (cyclohexane)20 - 40
Other CH₂ (tetrahydropyran)20 - 40

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning the ¹H and ¹³C signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically over two or three bonds. It would be instrumental in tracing the proton-proton connectivities within the cyclohexane and tetrahydropyran rings. jove.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons, such as the spiro carbon and the carbonyl carbon, by observing their long-range couplings to nearby protons. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is crucial for determining the stereochemical relationships within the molecule, such as the relative orientation of substituents on the rings and the spatial arrangement around the spiro center.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit several characteristic absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. orgchemboulder.comechemi.com The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp peak between 1700 and 1725 cm⁻¹. echemi.com The C-O stretching of the ether linkage in the tetrahydropyran ring and the C-O single bond of the carboxylic acid would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-H stretching vibrations of the sp³ hybridized carbons in the rings will be observed just below 3000 cm⁻¹. vscht.cz

Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
Carboxylic AcidO-H stretch2500 - 3300Strong, Broad
Carboxylic AcidC=O stretch1700 - 1725Strong, Sharp
Ether & Carboxylic AcidC-O stretch1000 - 1300Medium to Strong
AlkaneC-H stretch2850 - 2960Medium to Strong

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound (molar mass 198.26 g/mol ), the mass spectrum would ideally show a molecular ion peak (M⁺) that confirms the molecular weight of the compound. However, molecular ions of carboxylic acids can sometimes be weak or absent. ntu.edu.sg

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). ntu.edu.sgwhitman.edu Another characteristic fragmentation is the McLafferty rearrangement, if a gamma-hydrogen is available, which would result in the loss of a neutral alkene molecule. jove.comjove.com The tetrahydropyran ring can undergo cleavage, leading to fragments corresponding to the loss of parts of the ring structure. The analysis of these fragment ions helps to piece together the structure of the parent molecule.

Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Interpretation
198[C₁₁H₁₈O₃]⁺Molecular Ion (M⁺)
181[C₁₁H₁₇O₂]⁺Loss of OH
153[C₁₀H₁₇O]⁺Loss of COOH
Various-Fragments from ring cleavage

X-ray Crystallography for Precise Molecular Architecture and Absolute Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. researchgate.netnih.gov By diffracting X-rays off a single crystal of this compound, it is possible to obtain a detailed electron density map of the molecule. This map can then be used to determine the precise bond lengths, bond angles, and torsional angles within the molecule.

Crucially, for a chiral molecule like this compound, X-ray crystallography can be used to determine the absolute stereochemistry of the stereocenters, provided a good quality crystal is obtained and anomalous dispersion effects are measurable. researchgate.netnih.gov This technique would provide an unambiguous assignment of the (R) or (S) configuration at the chiral centers, which is often challenging to determine by other spectroscopic methods alone. The resulting crystal structure would also reveal the preferred conformation of the cyclohexane and tetrahydropyran rings and the spatial arrangement of the entire spirocyclic system.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Stereochemical Assignments

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are exquisitely sensitive to the spatial arrangement of atoms and are therefore powerful tools for the assignment of absolute configuration in chiral molecules like this compound.

Electronic Circular Dichroism (ECD) measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. The resulting ECD spectrum, with its characteristic positive and negative bands (Cotton effects), is a unique fingerprint of a specific enantiomer. For complex molecules, the experimental ECD spectrum is often compared with spectra predicted by quantum chemical calculations for a known absolute configuration. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the molecule's stereochemistry.

In the case of chromane derivatives, which share some structural similarities with spirocyclic systems, ECD has been successfully used to establish helicity rules for the interpretation of their spectra. mdpi.com For instance, the helicity of the dihydropyran ring in chiral 2-substituted chromanes has been directly correlated with the sign of their specific optical rotation. mdpi.com

The application of these chiroptical methods to this compound would involve the following steps:

Experimental Measurement: Recording the ECD and ORD spectra of the purified enantiomers of the compound.

Computational Modeling: Generating theoretical ECD and ORD spectra for one of the enantiomers using computational methods such as time-dependent density functional theory (TD-DFT).

Spectral Comparison: Comparing the experimental spectra with the computationally predicted spectra to assign the absolute configuration.

TechniquePrincipleApplication in Stereochemical Assignment
Electronic Circular Dichroism (ECD) Differential absorption of left- and right-circularly polarized light.Comparison of experimental and computationally predicted spectra to determine absolute configuration.
Optical Rotatory Dispersion (ORD) Variation of optical rotation with wavelength.Analysis of Cotton effects and plain curves to assign absolute configuration and study conformational equilibria.

Advanced Spectroscopic Probes for Investigating Oxaspirocyclic Carboxylic Acid Systems

Advanced spectroscopic probes are molecules designed to react with specific functional groups, thereby introducing a chromophore or fluorophore that facilitates detection and analysis. In the context of oxaspirocyclic carboxylic acid systems, these probes can be employed to enhance spectroscopic signals, enabling more sensitive detection and detailed structural studies.

For the carboxylic acid moiety in this compound, a variety of derivatizing agents can be used. These include fluorescent probes that react with carboxylic acids to form esters, amides, or acyl hydrazides. For instance, BODIPY-based fluorescent probes have been developed for the labeling and imaging of carboxylic acids. nih.gov A series of meso-ester-substituted BODIPY derivatives have been synthesized and characterized, with some showing solubility in water and emissions in the far-red or near-infrared region, making them suitable for biological applications. nih.gov

The coupling of these probes to the carboxylic acid is often mediated by activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC). thermofisher.com The resulting fluorescently labeled this compound could then be studied using fluorescence spectroscopy, providing information on its localization and interactions in various environments.

Furthermore, the introduction of a probe with a known chiroptical signature can aid in the stereochemical analysis of the parent molecule. The chiroptical properties of the probe-molecule conjugate will be influenced by the stereocenter(s) of the oxaspirocyclic system, potentially leading to an induced circular dichroism (ICD) spectrum that can be used for stereochemical assignment.

Probe TypeTarget Functional GroupSpectroscopic MethodPotential Application for this compound
Fluorescent Hydrazides/Amines Carboxylic AcidFluorescence SpectroscopyCovalent labeling for sensitive detection and imaging.
BODIPY Derivatives Carboxylic AcidFluorescence SpectroscopyIntroduction of a far-red emitting fluorophore for bioimaging. nih.gov
Chiral Derivatizing Agents Carboxylic AcidECD/ORD SpectroscopyFormation of diastereomers with distinct chiroptical properties to determine enantiomeric purity and absolute configuration.

While direct experimental data for this compound is limited, the principles and methodologies outlined above, based on studies of analogous compounds, provide a robust framework for its comprehensive spectroscopic characterization.

Computational Chemistry and Modeling Studies of 2 Oxaspiro 5.5 Undecane 5 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are foundational to computational chemistry, providing deep insights into the electronic nature of molecules. These methods solve the Schrödinger equation (or a simplified form) to determine the distribution of electrons and the resulting molecular properties.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density, offering a favorable balance between accuracy and computational cost. mdpi.comresearcher.life For 2-Oxaspiro[5.5]undecane-5-carboxylic acid, DFT is instrumental in performing geometry optimization, a process that identifies the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. researchgate.netstackexchange.com This involves systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy state is reached. researchgate.net

Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic parameters. mdpi.com For instance, the calculation of vibrational frequencies allows for the prediction of the molecule's infrared (IR) spectrum. mdpi.com Similarly, by calculating nuclear magnetic shielding tensors, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in the molecule. rsc.org These predictions are invaluable for interpreting experimental spectra and confirming the molecular structure.

Table 1: Hypothetical DFT-Predicted Geometrical and Spectroscopic Parameters for this compound Note: This data is illustrative of the types of parameters obtained from DFT calculations and is not based on published experimental or computational results for this specific molecule.

Parameter TypeParameterPredicted Value
Bond LengthC=O (carbonyl)1.21 Å
C-O (carboxylic acid)1.35 Å
O-H (carboxylic acid)0.97 Å
Bond AngleO=C-O (carboxylic acid)123.5°
C-O-C (ether)112.0°
Vibrational FrequencyC=O stretch1720 cm⁻¹
O-H stretch3450 cm⁻¹
¹H NMR Chemical Shift-COOH12.1 ppm
-CH-COOH2.5 ppm
¹³C NMR Chemical Shift-COOH175.0 ppm
Spiro Carbon75.0 ppm

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org These "from first principles" methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer higher levels of accuracy compared to DFT for certain electronic properties, albeit at a significantly greater computational expense. wikipedia.org

For this compound, ab initio calculations would be employed to obtain a highly accurate characterization of its electronic structure. This includes precise calculations of orbital energies, electron affinities, and ionization potentials. Such high-level calculations are particularly useful for creating a benchmark against which faster methods like DFT can be compared and for investigating phenomena where electron correlation effects are critical. Studies on other spiro compounds have demonstrated the power of ab initio methods in understanding their unique electronic and structural properties. acs.org

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum methods excel at describing electronic properties, they are often too computationally intensive for studying the large-scale motions and interactions of molecules. Molecular Mechanics and Molecular Dynamics provide a computationally efficient alternative for these applications.

Molecular Mechanics (MM) methods use classical physics principles, treating atoms as spheres and bonds as springs, to calculate the potential energy of a molecule. This approach is particularly well-suited for conformational analysis, systematically exploring the different spatial arrangements (conformers) of a molecule and identifying the most stable ones. acs.org For a complex structure like this compound, with its two fused rings, MM would be used to determine the preferred puckering of the cyclohexane (B81311) and tetrahydropyran (B127337) rings and the relative orientation of the carboxylic acid group. rsc.org

Molecular Dynamics (MD) simulations extend the principles of MM by simulating the movement of atoms and molecules over time. nih.govnih.gov An MD simulation would model this compound in a simulated environment, such as a box of water molecules, to study its dynamic behavior. nih.gov This would reveal the flexibility of the spirocyclic scaffold and, importantly, how the carboxylic acid group interacts with surrounding solvent molecules through hydrogen bonding. nih.govacs.org Such simulations provide insights into solvation, diffusion, and the time-dependent conformational changes of the molecule.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states.

A key reaction involving this compound is esterification, where the carboxylic acid group reacts with an alcohol, typically under acidic conditions. masterorganicchemistry.comgeeksforgeeks.org Theoretical methods, particularly DFT, can be used to model the step-by-step mechanism of this reaction. science.govrug.nl This involves calculating the energy of each species along the reaction coordinate. The highest point on this energy profile corresponds to the transition state—a short-lived, high-energy species that represents the energetic barrier to the reaction. nih.gov By calculating the energy of the transition state relative to the reactants, the activation energy can be determined, which provides a quantitative prediction of the reaction rate. These studies can also reveal how the spirocyclic structure influences the reactivity of the carboxylic acid function.

Computational Approaches to Spectroscopic Data Correlation

A primary application of computational chemistry is the prediction of spectroscopic data that can be directly compared with experimental measurements. mdpi.com This correlation is crucial for structure verification and the interpretation of complex spectra.

For this compound, quantum chemical calculations can predict both NMR and IR spectra with a useful degree of accuracy. The process begins with an accurate geometry optimization, as spectroscopic parameters are highly sensitive to molecular structure. acs.org

NMR Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method, often used in conjunction with DFT, is employed to calculate the isotropic magnetic shielding constants of each nucleus. acs.orggoogle.com These values can be converted into chemical shifts (ppm) by referencing them against a standard compound (e.g., tetramethylsilane, TMS). Comparing the calculated ¹H and ¹³C chemical shifts with experimental data helps in assigning specific signals to the corresponding atoms in the molecule. rsc.org

IR Spectroscopy: The calculation of vibrational frequencies and their corresponding intensities provides a theoretical IR spectrum. mdpi.com While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled by an empirical factor to achieve better agreement. This allows for the assignment of key vibrational modes, such as the characteristic C=O and O-H stretches of the carboxylic acid group.

Table 2: Illustrative Correlation of Predicted vs. Experimental ¹³C NMR Chemical Shifts Note: This table is a hypothetical example demonstrating how computational data is correlated with experimental results. Experimental values are not available.

Carbon AtomCalculated Shift (ppm)Hypothetical Experimental Shift (ppm)Difference (ppm)
C=O (Carboxyl)175.0176.2-1.2
Spiro Carbon (C-spiro)75.074.1+0.9
C-O (Ether)68.267.5+0.7
CH-COOH45.346.0-0.7

In Silico Ligand-Target Docking and Molecular Recognition Simulations

In silico molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), which is typically a protein or other biological macromolecule. nih.govitmedicalteam.pl This method is a cornerstone of modern drug discovery. nih.gov

For a molecule like this compound, docking simulations can be used to explore its potential to interact with specific biological targets. The process involves:

Obtaining the 3D structure of the target protein, often from a database like the Protein Data Bank (PDB). mdpi.com

Generating a low-energy 3D conformation of this compound (the ligand), typically through methods described in section 5.1.1.

Using a docking algorithm to systematically sample many possible orientations (poses) of the ligand within the active site of the receptor. youtube.com

Evaluating each pose using a scoring function, which estimates the binding free energy. The pose with the best score represents the most likely binding mode. mdpi.com

The results of a docking simulation can predict whether the molecule is likely to bind to a target, its binding affinity, and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. mdpi.com This provides valuable hypotheses about the molecule's potential biological activity that can be tested experimentally.

Elucidation of Biological Interaction Mechanisms and Research on Biological Relevance of 2 Oxaspiro 5.5 Undecane 5 Carboxylic Acid and Its Derivatives

General Principles of Spirocyclic Compound Interactions with Biological Systems

Spirocyclic compounds are characterized by two rings connected by a single common atom, which imparts a distinct three-dimensional geometry. This structural feature is a key determinant of their biological activity. Unlike flat, aromatic compounds, the non-planar nature of spirocycles allows them to engage with the often complex and spatially defined binding sites of biological macromolecules such as proteins and enzymes. researchgate.netnih.gov

The rigidity of the spirocyclic core reduces the conformational flexibility of the molecule. This pre-organization of the structure can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher binding affinity and potency. researchgate.net The fixed spatial arrangement of functional groups on the spirocyclic scaffold enables highly specific and stereoselective interactions with amino acid residues in a binding pocket. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, which collectively contribute to the stability of the ligand-target complex.

The introduction of a spiro center can also influence the physicochemical properties of a molecule, such as solubility and lipophilicity, which are critical for its pharmacokinetic profile. The increased sp3 character of spirocyclic compounds often leads to improved solubility and metabolic stability compared to their flat aromatic counterparts. nih.gov The diverse pharmacological properties of spirocyclic compounds, including anticancer, antimicrobial, and antihypertensive activities, underscore their potential as versatile pharmacophores in drug discovery. nih.gov

In Vitro Methodologies for Investigating Molecular Targets and Pathways

A variety of in vitro techniques are employed to elucidate the biological mechanisms of action of spirocyclic compounds like 2-Oxaspiro[5.5]undecane-5-carboxylic acid and its derivatives. These methods allow researchers to identify molecular targets, understand interaction pathways, and profile biological activity in a controlled laboratory setting.

Enzyme assays are fundamental in determining whether a compound can modulate the activity of a specific enzyme. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. For instance, derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in chronic kidney diseases. sci-hub.se

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce enzyme activity by 50%. Different assay formats can be used, including spectrophotometric, fluorometric, and luminescent methods, depending on the nature of the enzyme and its substrate. By determining the IC50 values of a series of related spirocyclic compounds, researchers can begin to build a structure-activity relationship profile.

Table 1: Example of Enzyme Inhibition Data for Spirocyclic Compounds (Note: The following data is illustrative and based on research on related spirocyclic compounds, not specifically this compound, for which specific public data is not available.)

CompoundTarget EnzymeIC50 (nM)
Spiro-Compound AEnzyme X50
Spiro-Compound BEnzyme X15
Spiro-Compound CEnzyme X250

Receptor binding assays are crucial for identifying and characterizing the interaction of a compound with a specific receptor. These assays typically use a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor of interest. The ability of a test compound to displace the labeled ligand provides a measure of its binding affinity, often expressed as the inhibition constant (Ki). nih.gov

For example, derivatives of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane have been investigated as dual agonists for the μ-opioid receptor (MOR) and antagonists for the σ1 receptor, highlighting the potential of spirocyclic scaffolds to interact with multiple receptor types. nih.gov Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide further details on the kinetics and thermodynamics of the binding interaction, respectively.

Table 2: Illustrative Receptor Binding Affinity Data (Note: This table presents hypothetical data to illustrate the concept, as specific data for this compound is not publicly available.)

Compound DerivativeReceptor TargetBinding Affinity (Ki, nM)
Derivative 1Receptor Y25
Derivative 2Receptor Y100
Derivative 3Receptor Y5

Cell-based assays provide a more physiologically relevant context for studying the biological effects of a compound. These assays can assess a wide range of cellular processes, including cell viability, proliferation, apoptosis, and the modulation of specific signaling pathways. For instance, the cytotoxic effects of novel spiro-oxindole derivatives have been evaluated against various cancer cell lines to determine their potential as anticancer agents.

Techniques such as the MTT assay or flow cytometry are commonly used to measure cell viability and apoptosis, respectively. Reporter gene assays can be employed to investigate the effect of a compound on the activity of a specific transcription factor or signaling pathway. The results from these assays can help to elucidate the mechanism of action of a compound at the cellular level. For example, studies on 3,9-diazaspiro[5.5]undecane-based compounds have shown their ability to rescue the inhibition of T cell proliferation, indicating their potential for immunomodulation. nih.gov

High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify those with a desired biological activity. This automated process is essential in the early stages of drug discovery for identifying "hit" compounds that can be further optimized. Spirocyclic compound libraries are often screened to discover novel modulators of various biological targets. researchgate.net

HTS can be performed using a variety of assay formats, including biochemical assays (e.g., enzyme inhibition) and cell-based assays. The data generated from HTS provides a broad overview of the biological activity of a compound library and helps to prioritize compounds for further investigation. The use of HTS has been instrumental in identifying spirocyclic compounds with activity against a range of targets, including G protein-coupled receptors (GPCRs) and enzymes. researchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Mechanism Elucidation

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for optimal interaction with a biological target. nih.gov

For spirocyclic compounds, SAR studies often involve modifying the substituents on the spirocyclic core, altering the ring size, or introducing different heteroatoms into the ring system. For example, in the development of 1-oxa-4,9-diazaspiro[5.5]undecane-based inhibitors of soluble epoxide hydrolase, modifications to the urea (B33335) substituent were found to have a significant impact on inhibitory potency. sci-hub.se

Design and Synthesis of Biologically Active Derivatives Based on the 2-Oxaspiro[5.5]undecane Scaffold (e.g., spirocyclic lactams, azaspiro compounds)

The 2-oxaspiro[5.5]undecane framework serves as a valuable starting scaffold for the synthesis of more complex, biologically active derivatives. Its inherent three-dimensional structure is a desirable feature in modern drug discovery, as sp³-rich molecules are associated with improved clinical success rates due to enhanced potency, selectivity, and solubility. rsc.org The strategic modification of this scaffold to introduce nitrogen atoms can lead to the formation of spirocyclic lactams and other azaspiro compounds, which are prominent motifs in numerous pharmacologically relevant molecules. combichemistry.comresearchgate.net

The synthesis of spirocyclic lactams from a 2-oxaspiro[5.5]undecane precursor can be envisioned through several synthetic routes. A common approach involves the transformation of the existing lactone (cyclic ester) into a lactam (cyclic amide). This could be achieved by ring-opening the lactone with an amine, followed by an intramolecular cyclization. Another key strategy is the use of aza-annulation reactions, which allow for the diastereoselective creation of spirocyclic pyrrolidones and piperidones from appropriate precursors. researchgate.net Furthermore, the Staudinger [2+2] ketene-imine cycloaddition reaction is a powerful method for constructing the four-membered ring of spiro-β-lactams, a class of compounds with a wide range of biological activities beyond their traditional antibiotic role, including anticancer and cholesterol-lowering effects. digitellinc.comugent.be

Azaspiro compounds , which incorporate nitrogen into the spirocyclic system, are of significant interest due to their presence in natural alkaloids and their potential as therapeutic agents. combichemistry.comchemrxiv.org The synthesis of azaspiro[5.5]undecane derivatives can be accomplished through various methods, including multi-step sequences that build the heterocyclic rings onto a central carbocyclic core. researchgate.netresearchgate.net For instance, a key step could involve the generation of an iminium ion from a functionalized precursor, followed by an intramolecular nucleophilic alkylation to form the spirocyclic junction. researchgate.net The development of stereodivergent biocatalytic methods using engineered enzymes also presents a modern approach to producing structurally diverse and pharmaceutically relevant azaspiroalkanes with high enantioselectivity. chemrxiv.org Derivatives such as 1-oxa-4,9-diazaspiro[5.5]undecane-based ureas have been identified as highly potent inhibitors of soluble epoxide hydrolase (sEH), making them promising drug candidates for treating chronic kidney diseases. nih.gov

The table below summarizes the design and synthesis strategies for creating these biologically active derivatives.

Derivative ClassSynthetic StrategyRationale & Potential Biological Relevance
Spirocyclic Lactams Aza-annulation reactions; researchgate.net Staudinger [2+2] cycloaddition; digitellinc.com Ring-opening of lactone followed by cyclization.The lactam motif is a cornerstone of many antibiotics (β-lactams) and is found in various other bioactive compounds. ugent.be Spiro-fusion adds conformational rigidity, which can enhance binding to biological targets. Potential activities include antibacterial, enzyme inhibition, and anticancer effects. digitellinc.com
Azaspiro Compounds Intramolecular nucleophilic alkylation; researchgate.net Ring-closing metathesis; researchgate.net Biocatalytic carbene transfer. chemrxiv.orgAzaspirocycles are privileged scaffolds in medicinal chemistry. combichemistry.comnih.gov They can mimic natural alkaloids and interact with a variety of receptors and enzymes. For example, diazaspiro[5.5]undecanes have shown potential for treating obesity, pain, and psychotic disorders. nih.gov Specific derivatives act as potent sEH inhibitors for kidney disease. nih.gov

Prodrug Design Strategies for Enhancing Biological Interaction Potential

The therapeutic efficacy of a biologically active molecule like this compound is not solely dependent on its intrinsic potency but also on its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). ijpcbs.com The presence of a carboxylic acid group, while often crucial for target binding, can lead to poor membrane permeability and rapid clearance, thereby limiting bioavailability. nih.gov Prodrug design is a well-established strategy to overcome these limitations by temporarily masking the problematic functional group. nih.gov

For this compound, the primary target for prodrug modification is the polar carboxyl group. The most common and versatile approach is its conversion into an ester . nih.govmdpi.com This esterification masks the ionizable acidic proton, increasing the molecule's lipophilicity. Enhanced lipophilicity can improve passive diffusion across the lipid bilayers of cell membranes, such as the intestinal wall, leading to better oral absorption. ijpcbs.commdpi.com A variety of esters can be synthesized, including simple alkyl esters or more complex structures like acyloxymethyl esters, which can have different rates of hydrolysis. mdpi.com Once absorbed into the body, these ester prodrugs are designed to be cleaved by ubiquitous esterase enzymes, regenerating the active carboxylic acid in situ at the desired site of action. nih.govmdpi.com

Another common strategy is the formation of amides by reacting the carboxylic acid with an amine. nih.gov Amides are generally more stable towards hydrolysis than esters, which can be advantageous for prolonging the drug's duration of action. The choice of the amine component can be tailored to fine-tune the physicochemical properties of the resulting prodrug.

These modifications aim to improve the drug-like properties of the parent compound without altering its fundamental pharmacophore. A successful prodrug strategy enhances the biological interaction potential by ensuring that more of the active compound reaches its target. mdpi.com For example, converting a parent carboxylic acid into an ethyl ester prodrug has been shown to improve efficacy in cell-based assays by overcoming the poor cellular entry of the charged carboxylate form. nih.gov

The following table details prodrug strategies applicable to this compound.

Prodrug StrategyType of ModificationIntended ImprovementIn Vivo Cleavage Mechanism
Esterification Conversion of the carboxylic acid (-COOH) to an ester (-COOR), e.g., methyl, ethyl, or acyloxymethyl ester.Increased lipophilicity, enhanced membrane permeability, improved oral bioavailability. ijpcbs.commdpi.comEnzymatic hydrolysis by esterases present in plasma, liver, and other tissues to release the active drug. nih.govmdpi.com
Amidation Conversion of the carboxylic acid (-COOH) to an amide (-CONR₂).Increased metabolic stability compared to esters, modulation of solubility and lipophilicity. nih.govEnzymatic hydrolysis by amidases, which can be slower than ester hydrolysis, potentially leading to a more sustained release of the active drug.
Bioisosteric Replacement Replacing the carboxylic acid with an isostere (e.g., tetrazole).This is an alternative to a prodrug strategy. It aims to mimic the acidic properties of the carboxylate while improving metabolic stability and cell penetration. nih.govNot applicable (it is a new chemical entity, not a prodrug).

Emerging Research Directions and Future Prospects for 2 Oxaspiro 5.5 Undecane 5 Carboxylic Acid

Applications as Chiral Auxiliaries or Ligands in Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds critical for the pharmaceutical industry. Chiral carboxylic acids have recently emerged as a powerful class of ligands and organocatalysts for a variety of enantioselective transformations. nih.govrsc.org Their utility is often demonstrated in transition-metal-catalyzed processes, including C-H functionalization, where they can effectively control the stereochemical outcome of the reaction. nih.govmdpi.com

While direct applications of 2-Oxaspiro[5.5]undecane-5-carboxylic acid in published asymmetric catalysis studies are not yet prominent, its structural features suggest significant potential. The rigid spirocyclic framework can create a well-defined chiral environment around a metal center, influencing the trajectory of incoming substrates and leading to high enantioselectivity. rsc.org The carboxylic acid moiety serves as a convenient anchor point for coordination to a metal catalyst. Research into chiral mono-dentated carboxylic acid ligands for enantioselective C–H functionalization has shown that modulating the steric and electronic properties of the ligand backbone is key to achieving high levels of stereocontrol. mdpi.com The 2-oxaspiro[5.5]undecane scaffold offers a unique and tunable platform for designing new ligands for such purposes. Future work in this area will likely involve synthesizing enantiopure forms of the title compound and evaluating their efficacy as ligands in a range of asymmetric reactions, such as palladium-catalyzed C-H activation or copper-catalyzed carboetherification. nih.govnih.gov

Integration into Complex Natural Product Total Synthesis

Spirocyclic ethers are ubiquitous structural motifs found in a wide array of biologically active natural products, exhibiting properties that include antiviral, antibiotic, anticancer, and analgesic activity. nih.govabo.fi The 1-azaspiro[5.5]undecane core, a close structural relative, is also present in various natural products. researchgate.net The synthesis of these complex architectures remains a significant challenge for organic chemists, driving the development of innovative synthetic strategies. researchgate.net

The this compound scaffold represents a valuable building block, or "synthon," for the construction of such complex molecules. Although specific examples of its incorporation into a completed natural product total synthesis are not yet documented in the literature, its potential is clear. Chiral carboxylic acids are frequently used as starting materials in the synthesis of natural products. researchgate.net Methodologies like the Barbier reaction and others are employed to construct carbon-carbon bonds and elaborate complex frameworks from simpler precursors. nih.gov The title compound, possessing both a spirocyclic ether and a carboxylic acid functional group, could be used to introduce this key structural motif in a convergent and stereocontrolled manner, potentially simplifying synthetic routes to molecules like sesquiterpene lactones or macrolides. nih.gov

Exploration in Materials Science and Polymer Chemistry

The rigid, three-dimensional geometry of spiro compounds makes them attractive candidates for applications in materials science and polymer chemistry. cambridgescholars.com This structural rigidity can impart desirable properties such as high morphological stability, which is often associated with polymeric systems. mdpi.com

One of the most promising areas for oxaspiro compounds is in the development of polymers that exhibit expansion upon polymerization. Specifically, spiro orthocarbonate monomers can undergo a double ring-opening polymerization where two chemical bonds are broken for every one that is formed, leading to a net expansion in volume. nih.gov This property is highly sought after for applications where polymerization shrinkage is a problem, such as in dental composites and high-precision coatings. nih.gov While this compound is not a spiro orthocarbonate, its oxaspirocyclic core is a related structural element. The carboxylic acid functionality could be used to incorporate the spirocycle into a polyester (B1180765) or polyamide backbone. Further research could explore the synthesis of diol or diamine derivatives of this compound to create novel monomers for polycondensation reactions, potentially leading to new materials with unique thermal and mechanical properties. mdpi.com

Development of Novel Synthetic Methodologies for its Derivatization

The advancement of applications for this compound is intrinsically linked to the development of versatile methods for its chemical modification. The carboxylic acid group itself is a gateway to a multitude of derivatives, including amides, esters, and alcohols, through standard transformations. soton.ac.ukuniv.kiev.ua

More advanced strategies are also being explored for the derivatization of oxa-spirocyclic cores. Recent work has demonstrated that oxa-spirocyclic carboxylic acids can undergo radical transformations. rsc.org For instance, a copper-catalyzed decarboxylative borylation can convert the carboxylic acid moiety into a valuable boronate ester (BPin) group. rsc.org This transformation opens up a new avenue for derivatization, as organoboron compounds are exceptionally versatile intermediates in organic synthesis, readily participating in cross-coupling reactions (e.g., Suzuki coupling) to form new carbon-carbon bonds. This allows for the attachment of a wide variety of aryl or vinyl substituents to the spirocyclic framework. rsc.org The development of such methods is crucial for creating libraries of diverse spirocyclic compounds for screening in drug discovery and materials science programs. rsc.org

Derivatization Strategy Functional Group Transformation Potential Applications
Amide Coupling-COOH → -CONR₂Medicinal chemistry, peptide synthesis
Esterification-COOH → -COORProdrugs, polymer monomers
Reduction-COOH → -CH₂OHSynthesis of diol monomers, further functionalization
Decarboxylative Borylation-COOH → -BPinCross-coupling reactions, synthesis of complex derivatives rsc.org

Advanced Analytical Techniques for Characterization of Complex Spirocyclic Derivatives

The unambiguous characterization of complex, three-dimensional molecules like spirocycles and their derivatives requires a suite of advanced analytical techniques. The conformational rigidity and potential for multiple stereoisomers necessitate methods that can provide detailed structural and stereochemical information. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for the structural analysis of spirocyclic derivatives in solution. 1H, 13C, and even 15N NMR can be used to determine the connectivity and conformational preferences of the molecule. researchgate.net

X-Ray Crystallography provides definitive proof of the three-dimensional structure and absolute stereochemistry of crystalline derivatives. nih.gov This technique is invaluable for confirming the outcome of asymmetric syntheses.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation patterns of the compounds. Advanced techniques can provide further structural insights. For the parent compound, this compound, predicted collision cross-section (CCS) values, which relate to the molecule's size and shape in the gas phase, have been calculated for various adducts. uni.lu

Liquid Chromatography (LC) , particularly coupled with mass spectrometry (LC-MS), is essential for separating complex mixtures of derivatives and for quantitative analysis in biological or environmental samples. mdpi.com Chiral chromatography methods are specifically employed to separate and quantify enantiomers.

Analytical Technique Information Provided Relevance to Spirocycles
NMR Spectroscopy (1H, 13C)Connectivity, conformation, stereochemistryElucidates the 3D structure in solution. researchgate.net
X-Ray CrystallographyAbsolute structure and stereochemistryProvides definitive structural proof for crystalline solids. nih.gov
Mass Spectrometry (MS)Molecular weight, fragmentation, shape (CCS)Confirms identity and provides structural clues. uni.lu
Liquid Chromatography (LC)Separation, purification, quantificationEssential for analyzing complex mixtures and enantiomeric purity. mdpi.com

Interdisciplinary Research with Emerging Fields in Chemical Biology and Material Science

Spirocyclic scaffolds are increasingly recognized for their value in interdisciplinary research, bridging the gap between chemical biology and materials science. researchgate.net Their rigid, well-defined three-dimensional structures are ideal for probing biological interactions and for constructing novel functional materials. nih.govmdpi.com

In chemical biology and medicinal chemistry , spirocyclic ethers are attractive scaffolds because they can precisely position functional groups in three-dimensional space to interact with biological targets like enzymes and receptors. nih.gov This "escape from flatland" is a key strategy in modern drug design, often leading to compounds with improved pharmacological properties compared to their flatter aromatic counterparts. researchgate.net For example, related diazaspiro[5.5]undecane structures have been investigated as potent antagonists for GABA receptors, with potential applications in immunomodulation. soton.ac.uk Derivatives of this compound could be synthesized and screened for a wide range of biological activities.

In materials science , the same structural rigidity that is beneficial for biological activity can be harnessed to create materials with unique properties. The incorporation of spirocyclic units into polymers can enhance thermal stability and influence chain packing, leading to new materials for electronics or specialized coatings. cambridgescholars.commdpi.com The convergence of these fields could lead to the development of bioactive materials, such as drug-eluting polymers or functionalized surfaces for biomedical devices, where the spirocyclic core provides both the desired material properties and the necessary biological function.

Q & A

Q. What are the recommended synthetic pathways for 2-oxaspiro[5.5]undecane-5-carboxylic acid, and what challenges arise during its preparation?

  • Methodological Answer : The synthesis of spirocyclic compounds like this compound often involves cyclization reactions using ketone or ester precursors. For example, spiro compounds with similar frameworks (e.g., 3,9-dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane) are synthesized via acid-catalyzed cyclocondensation of diols and ketones . Key challenges include controlling stereochemistry and minimizing side reactions like oligomerization. Purification typically requires column chromatography or recrystallization, with analytical techniques (NMR, HPLC) used to confirm purity .

Q. How can researchers characterize the structural and spectral properties of this compound?

  • Methodological Answer : Structural elucidation relies on NMR (¹H, ¹³C, DEPT) to confirm the spirocyclic framework and carboxylic acid functionality. For example, analogous spiro compounds (e.g., 3,9-di(furan-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane) are characterized using COSY and HSQC to resolve overlapping signals in complex spectra . X-ray crystallography is recommended for absolute stereochemical confirmation, though crystallization may require optimization of solvent systems .

Q. What safety protocols should be followed when handling this compound in the lab?

  • Methodological Answer : Safety Data Sheets (SDS) for structurally related carboxylic acids (e.g., undecanoic acid) recommend:
  • Personal Protective Equipment (PPE) : Nitrile gloves (tested for chemical resistance), lab coats, and safety goggles .
  • Ventilation : Use fume hoods to minimize inhalation risks, as spiro compounds may generate volatile byproducts during reactions .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and collect waste in approved containers .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electronic structure, including ring strain and acid dissociation constants (pKa). For example, NIST’s Chemistry WebBook provides thermodynamic data for similar spiro compounds to validate computational models . Molecular dynamics simulations further assess conformational stability under varying solvent conditions .

Q. What strategies resolve contradictions in bioactivity data for this compound analogs?

  • Methodological Answer : Discrepancies in biological assays (e.g., antimicrobial activity) may arise from impurities or assay conditions. To address this:
  • Reproducibility Checks : Repeat experiments with independently synthesized batches .
  • Analytical Rigor : Use LC-MS to verify compound identity and quantify impurities (<98% purity threshold) .
  • Assay Standardization : Include positive controls (e.g., known inhibitors) and validate results across multiple cell lines .

Q. How can isotopic labeling (e.g., ¹³C, ²H) track metabolic pathways of this compound in pharmacological studies?

  • Methodological Answer : Isotopic labeling involves synthesizing the compound with ¹³C at the carboxylic acid position via modified Curtius or Hell–Volhard–Zelinskii reactions. Mass spectrometry and isotope-ratio monitoring NMR are then used to trace metabolic intermediates in in vitro models (e.g., liver microsomes) .

Q. What are the best practices for optimizing the enantiomeric purity of this compound in asymmetric synthesis?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) can induce asymmetry during cyclization. Enantiomeric excess (ee) is quantified via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. For example, spirocyclic ketones achieve >90% ee using thiourea catalysts under mild conditions .

Key Considerations for Experimental Design

  • Synthetic Reproducibility : Document reaction parameters (temperature, solvent purity, catalyst loading) to ensure consistency .
  • Data Validation : Cross-reference spectral data with published databases (e.g., NIST, PubChem) .
  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates and waste .

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